3-(4-fluorophenyl)-1-methyl-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-1-methyl-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H24FN5O2S and its molecular weight is 441.53. The purity is usually 95%.
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Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Researchers synthesized hybrid molecules containing various moieties, such as penicillanic acid or cephalosporanic acid, linked to piperazine derivatives, and evaluated their antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated moderate antimicrobial activity against tested microorganisms, indicating the potential for developing new antimicrobial agents using similar structural frameworks (Başoğlu et al., 2013).
Antiviral and Antimicrobial Activities
A series of piperazine-doped compounds, including urea and thiourea derivatives, showed significant antiviral activity against Tobacco mosaic virus (TMV) and potent antimicrobial activity. These findings highlight the utility of piperazine derivatives in developing antiviral and antimicrobial agents, suggesting that compounds with similar structures may possess these activities (Reddy et al., 2013).
Mycobacterium tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogues were designed, synthesized, and evaluated as inhibitors of Mycobacterium tuberculosis GyrB, showing promising activity. This research demonstrates the potential of structurally similar compounds in the treatment of tuberculosis and possibly other bacterial infections (Jeankumar et al., 2013).
Novel Pyrimidinyl Pyrazole Derivatives as Antitumor Agents
The synthesis and evaluation of novel 3-phenylpiperazinyl-1-trans-propenes and related compounds revealed potent cytotoxicity against several tumor cell lines, indicating the potential of these derivatives in cancer therapy. This suggests that similar compounds could be explored for their antitumor activities (Naito et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to have affinity towards5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
. The influence of the arylpiperazine moiety and the thiophene ring substitutions on binding affinity has been studied .
Biochemical Pathways
Serotonin (5-ht), the neurotransmitter associated with 5-ht1a receptors, has been implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety . Therefore, it can be inferred that this compound might affect the serotonin pathway and its downstream effects.
Result of Action
Similar compounds have shown the ability to restore apoptosis in a cellular model of x-linked lymphoproliferative disease as well as the capacity to reduce the migration of cancer cells .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2S/c1-26-19(15-18(25-26)16-4-6-17(23)7-5-16)21(29)24-8-9-27-10-12-28(13-11-27)22(30)20-3-2-14-31-20/h2-7,14-15H,8-13H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKQFHDWNFUOSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3CCN(CC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.